molecular formula C12H9ClN2O2S B2454691 2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid CAS No. 926234-27-7

2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid

Cat. No.: B2454691
CAS No.: 926234-27-7
M. Wt: 280.73
InChI Key: WKXXSVZPBIRBMZ-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzylthio group at the second position, a chlorine atom at the fifth position, and a carboxylic acid group at the fourth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrimidine ring.

    Chlorination: The chlorine atom can be introduced through a halogenation reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzylthio group may interact with thiol-containing enzymes, while the chlorine atom and carboxylic acid group may influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)pyrimidine-4-carboxylic acid: Lacks the chlorine atom at the fifth position.

    5-Chloropyrimidine-4-carboxylic acid: Lacks the benzylthio group at the second position.

    2-(Benzylthio)-5-methylpyrimidine-4-carboxylic acid: Has a methyl group instead of a chlorine atom at the fifth position.

Uniqueness

2-(Benzylthio)-5-chloropyrimidine-4-carboxylic acid is unique due to the combination of the benzylthio group, chlorine atom, and carboxylic acid group on the pyrimidine ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-benzylsulfanyl-5-chloropyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c13-9-6-14-12(15-10(9)11(16)17)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXXSVZPBIRBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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